Ethyl 5-(bromomethyl)-2-(4-bromophenyl)oxazole-4-carboxylate
Overview
Description
Ethyl 5-(bromomethyl)-2-(4-bromophenyl)oxazole-4-carboxylate is a synthetic organic compound that belongs to the oxazole family This compound is characterized by the presence of a bromomethyl group and a bromophenyl group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(bromomethyl)-2-(4-bromophenyl)oxazole-4-carboxylate typically involves multiple steps. One common method includes the bromination of a precursor compound followed by cyclization to form the oxazole ring. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as chromatography and recrystallization, is also common in industrial settings to achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(bromomethyl)-2-(4-bromophenyl)oxazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form oxazole derivatives with different oxidation states. Reduction reactions can also modify the bromophenyl group.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted oxazole derivatives, while oxidation reactions can produce oxazole compounds with different functional groups.
Scientific Research Applications
Ethyl 5-(bromomethyl)-2-(4-bromophenyl)oxazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-(bromomethyl)-2-(4-bromophenyl)oxazole-4-carboxylate involves its interaction with specific molecular targets. The bromomethyl and bromophenyl groups can interact with enzymes or receptors, leading to various biological effects. The oxazole ring structure also plays a crucial role in its activity by providing a stable framework for these interactions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate: Similar structure but lacks the bromomethyl group.
Ethyl 5-(chloromethyl)-2-(4-bromophenyl)oxazole-4-carboxylate: Similar structure with a chloromethyl group instead of a bromomethyl group.
Ethyl 5-(bromomethyl)-2-(4-chlorophenyl)oxazole-4-carboxylate: Similar structure with a chlorophenyl group instead of a bromophenyl group.
Uniqueness
Ethyl 5-(bromomethyl)-2-(4-bromophenyl)oxazole-4-carboxylate is unique due to the presence of both bromomethyl and bromophenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications where these properties are desired.
Properties
IUPAC Name |
ethyl 5-(bromomethyl)-2-(4-bromophenyl)-1,3-oxazole-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Br2NO3/c1-2-18-13(17)11-10(7-14)19-12(16-11)8-3-5-9(15)6-4-8/h3-6H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGONCLMTHMTJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=N1)C2=CC=C(C=C2)Br)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Br2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.